molecular formula C16H24N2O3 B4431215 N-(1-ethyl-4-piperidinyl)-3,4-dimethoxybenzamide

N-(1-ethyl-4-piperidinyl)-3,4-dimethoxybenzamide

Cat. No.: B4431215
M. Wt: 292.37 g/mol
InChI Key: SXGZDLYQDGQFCX-UHFFFAOYSA-N
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Description

N-(1-ethyl-4-piperidinyl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an ethyl-piperidinyl group attached to a dimethoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-4-piperidinyl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1-ethyl-4-piperidinamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-4-piperidinyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

N-(1-ethyl-4-piperidinyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-ethyl-4-piperidinyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-4-piperidinyl)-3,5-dimethoxybenzamide
  • N-(1-ethyl-4-piperidinyl)-2-(4-fluorophenoxy)propanamide
  • N-(1-ethyl-4-piperidinyl)-N’-(4-methylphenyl)urea

Uniqueness

N-(1-ethyl-4-piperidinyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its binding affinity and selectivity for certain biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-4-18-9-7-13(8-10-18)17-16(19)12-5-6-14(20-2)15(11-12)21-3/h5-6,11,13H,4,7-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGZDLYQDGQFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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